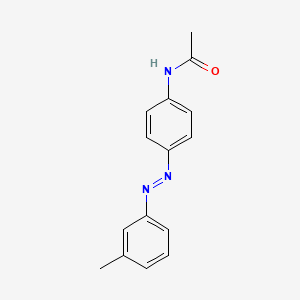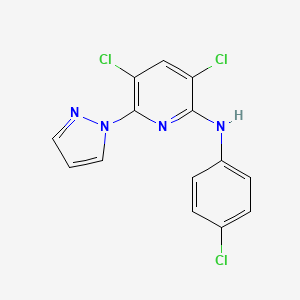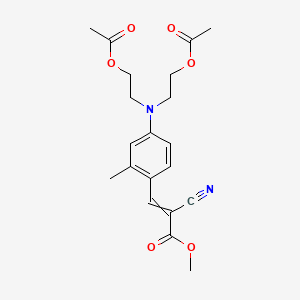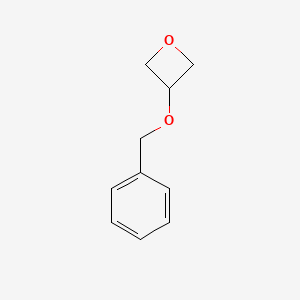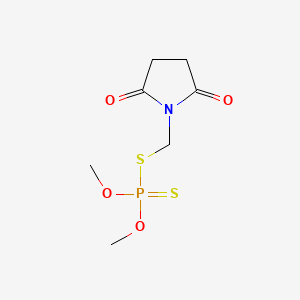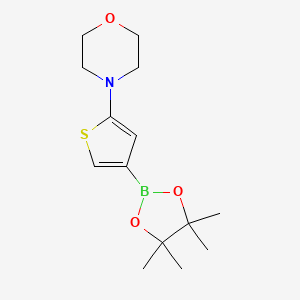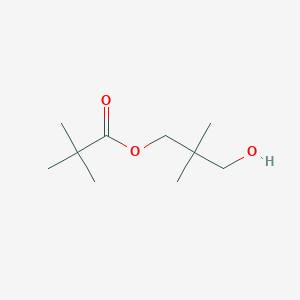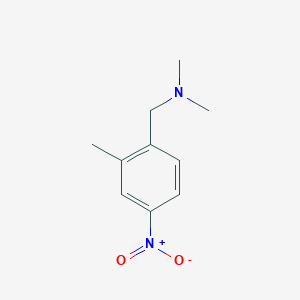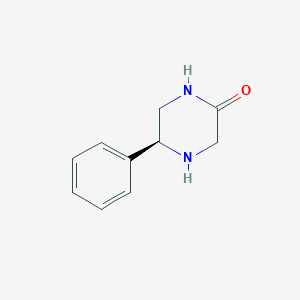
(S)-5-Phenylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Phenylpiperazin-2-one is a chiral compound belonging to the piperazine family. It features a phenyl group attached to the piperazine ring, which imparts unique chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Phenylpiperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization to form the piperazine ring. The reaction conditions often include the use of a base such as sodium ethoxide and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Phenylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different piperazine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled temperatures.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various reduced piperazine derivatives.
Substitution: Brominated or nitrated phenylpiperazine derivatives.
Scientific Research Applications
(S)-5-Phenylpiperazin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-5-Phenylpiperazin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Phenylpiperazine: Lacks the carbonyl group present in (S)-5-Phenylpiperazin-2-one.
1-Phenylpiperazine: Differently substituted piperazine with distinct chemical properties.
2-Phenylpiperazine: Another positional isomer with unique reactivity.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a phenyl group and a carbonyl group on the piperazine ring. This combination imparts specific stereochemical and electronic properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(5S)-5-phenylpiperazin-2-one |
InChI |
InChI=1S/C10H12N2O/c13-10-7-11-9(6-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1 |
InChI Key |
RMZGIXQVAQTNNP-SECBINFHSA-N |
Isomeric SMILES |
C1[C@@H](NCC(=O)N1)C2=CC=CC=C2 |
Canonical SMILES |
C1C(NCC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


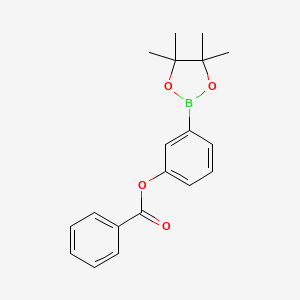
![7-Bromobenzo[d]thiazol-4-amine](/img/structure/B13940922.png)
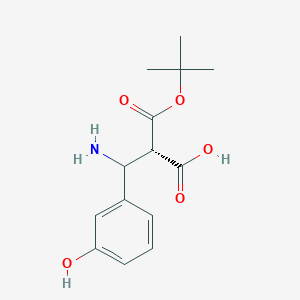
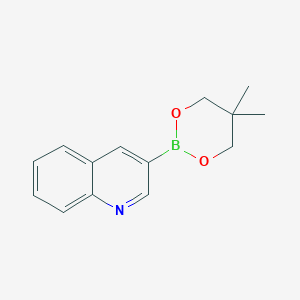
![(Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone](/img/structure/B13940934.png)
